Indigo

Description

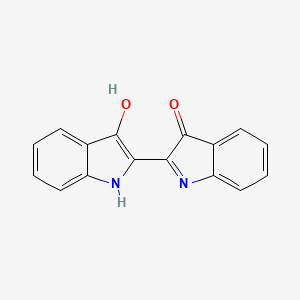

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Indigo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigo is a historic and industrially significant organic dye, renowned for its distinctive blue color.[1] For centuries, it was obtained from plant sources, primarily of the Indigofera genus. However, since the late 19th century, synthetic this compound has largely replaced the natural product, with the Baeyer-Drewson synthesis being a key development in its chemical history.[2] Beyond its prominent role in the textile industry, particularly for dyeing denim, this compound and its derivatives have garnered increasing interest in the fields of materials science and pharmacology due to their unique chemical properties and biological activities. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological signaling pathways associated with this compound.

Chemical Structure and Properties

This compound is a crystalline solid with a characteristic dark blue to purple hue.[3] Its molecular structure consists of two indole rings linked by a central carbon-carbon double bond. This extensive conjugation is the primary reason for its intense color.

Key Structural Features:

-

Chemical Formula: C₁₆H₁₀N₂O₂[3]

-

IUPAC Name: (2E)-2-(3-oxo-1H-indol-2-ylidene)-1H-indol-3-one[2]

-

Functional Groups: The molecule contains two amine (-NH) groups, two ketone (C=O) groups, and two benzene rings. The arrangement of these groups in a conjugated system is crucial for its chromophoric properties.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its poor solubility in water and most common organic solvents is a key characteristic, necessitating specific chemical modifications for its application in dyeing.[1][4]

| Property | Value | Reference(s) |

| Molecular Weight | 262.27 g/mol | [2] |

| Melting Point | 390-392 °C (decomposes) | [2] |

| Boiling Point | Decomposes | [2] |

| Density | 1.35 g/cm³ | [3] |

| Solubility in Water | Very low | [2] |

| Solubility in Organic Solvents | Soluble in DMSO, chloroform, and nitrobenzene | [1] |

| Maximum Absorption (λmax) | ~613 nm in chloroform | [1] |

Synthesis and Reactions

The most well-known laboratory synthesis of this compound is the Baeyer-Drewson synthesis, first reported in 1882.[2] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base.[5]

Baeyer-Drewson this compound Synthesis: A Logical Workflow

The following diagram illustrates the key steps in the Baeyer-Drewson synthesis of this compound.

Caption: Logical workflow of the Baeyer-Drewson this compound synthesis.

The this compound Vat Dyeing Process

Due to its insolubility, this compound must be reduced to its soluble leuco form (leuco-indigo) for dyeing. This is typically done in an alkaline "vat." The fabric is immersed in the leuco-indigo solution and then exposed to air, which oxidizes the leuco-indigo back to the insoluble this compound, trapping the dye within the fibers.

Biological Activity and Signaling Pathways

Recent research has revealed that this compound and its derivatives possess significant biological activities, including anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of specific cellular signaling pathways.

Modulation of the TLR4/MyD88/NF-κB Signaling Pathway

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][6] This pathway is a key component of the innate immune system and, when activated by ligands such as lipopolysaccharide (LPS), triggers a cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[7] By inhibiting this pathway, this compound can reduce inflammation.[1]

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is a potent ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating xenobiotic metabolism and immune responses.[8][9] Upon binding to this compound, AhR translocates to the nucleus and modulates the expression of target genes, which can lead to anti-inflammatory effects through crosstalk with other pathways, such as the inhibition of NF-κB.[10]

Caption: Activation of the AhR signaling pathway by this compound.

Modulation of the SIRT1/PGC-1α Pathway

Emerging evidence suggests that this compound may also interact with the SIRT1/PGC-1α pathway, which is a key regulator of mitochondrial biogenesis and cellular metabolism.[11][12] SIRT1, a NAD-dependent deacetylase, can activate PGC-1α, a transcriptional coactivator, leading to the expression of genes involved in mitochondrial function and antioxidant defense.[13] The potential for this compound to modulate this pathway opens up avenues for its investigation in age-related and metabolic diseases.

Caption: Postulated modulation of the SIRT1/PGC-1α pathway by this compound.

Experimental Protocols

This section provides standardized methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Baeyer-Drewson Reaction

Materials:

-

2-Nitrobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH) solution (2 M)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[14]

-

Add 35 mL of deionized water to the solution while stirring.[14]

-

Slowly add 5 mL of 2 M NaOH solution dropwise to the stirring mixture. A dark precipitate of this compound should form.[14]

-

Continue stirring for 10-15 minutes to ensure complete reaction.

-

Collect the this compound precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with deionized water until the filtrate is colorless.

-

Wash the precipitate with a small amount of ethanol to aid in drying.

-

Dry the purified this compound in a desiccator or a low-temperature oven.

UV-Visible Spectrophotometric Analysis of this compound

Materials:

-

This compound sample

-

Dimethyl sulfoxide (DMSO)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO of a known concentration (e.g., 1 mg/mL). Due to this compound's low solubility, sonication may be required to fully dissolve the sample.[15]

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution with DMSO.

-

Set the UV-Visible spectrophotometer to scan a wavelength range of 400-800 nm.

-

Use DMSO as the blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution and the unknown sample solution.

-

Identify the wavelength of maximum absorbance (λmax) for this compound in DMSO.[16]

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Ammonium acetate

-

C18 reversed-phase HPLC column

-

HPLC system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of methanol and 0.02 mol/L ammonium acetate solution.[17] All mobile phase components should be filtered and degassed.

-

Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[17]

-

Detection: UV detector set at an appropriate wavelength (e.g., 288 nm or the λmax of this compound).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Run a gradient elution program to separate this compound from potential impurities.

-

-

Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound. The purity of the sample can be calculated by comparing the peak area of the sample to the calibration curve and accounting for the initial sample weight.

Conclusion

This compound remains a molecule of significant scientific and commercial interest. Its rich chemistry, characterized by its insolubility and the necessity of a reduction-oxidation cycle for dyeing, is complemented by a growing understanding of its biological activities. The modulation of key inflammatory and metabolic signaling pathways by this compound and its derivatives presents exciting opportunities for future research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for the consistent synthesis and analysis of this important compound.

References

- 1. Exploring the Mechanism of this compound Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]

- 6. Exploring the Mechanism of this compound Naturalis in the Treatment of Ulcerative Colitis Based on TLR4/MyD88/NF-κB Signaling Pathway and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indirubin and this compound are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates psoriasis through the AhR/NF-κB signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT1 functionally interacts with the metabolic regulator and transcriptional coactivator PGC-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIRT1 controls the transcription of the peroxisome proliferator-activated receptor-gamma Co-activator-1alpha (PGC-1alpha) gene in skeletal muscle through the PGC-1alpha autoregulatory loop and interaction with MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. tis.wu.ac.th [tis.wu.ac.th]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Indigofera tinctoria Blueprint: A Technical Guide to Indigo Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the indigo biosynthesis pathway in Indigofera tinctoria. The document details the enzymatic reactions, genetic underpinnings, and cellular transport mechanisms that lead to the formation of the vibrant blue dye, this compound. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Indigofera tinctoria is a multi-step process that begins with the amino acid tryptophan and culminates in the formation of the insoluble blue pigment. The primary precursor to this compound is indican, a colorless glucoside that is stored in the vacuoles of the plant's leaf cells.[1][2] The pathway is initiated upon tissue damage, which brings indican into contact with a specific β-glucosidase enzyme located in the chloroplasts.[3]

The key steps in the pathway are:

-

Indican Synthesis: Indole, derived from the shikimic acid pathway via tryptophan, is hydroxylated to form indoxyl. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. Indoxyl is then glycosylated by the enzyme indoxyl-UDP-glucosyltransferase (IUGT) to form the stable precursor, indican. This step is crucial for detoxifying the reactive indoxyl and enabling its storage in the vacuole.

-

Enzymatic Hydrolysis: Upon cellular disruption, indican is released from the vacuole and is hydrolyzed by a specific β-glucosidase. This enzymatic cleavage breaks the glycosidic bond, releasing indoxyl and a glucose molecule.[4]

-

Oxidative Dimerization: In the presence of atmospheric oxygen, two molecules of the unstable indoxyl spontaneously oxidize and dimerize to form the water-insoluble blue pigment, this compound.[4] A side reaction can also occur where indoxyl is oxidized to isatin. The condensation of indoxyl and isatin forms indirubin, a red isomer of this compound.[4]

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway in Indigofera tinctoria.

Table 1: Indican and this compound Content in Indigofera tinctoria Leaves

| Parameter | Value | Conditions | Reference |

| Indican Content | 0.2% - 0.76% (of dry leaf weight) | Varies with plant age and environmental conditions | [4] |

| This compound Yield | ~10 g per 100 g of dried leaves (paste) | Dried leaf extraction | [5] |

| This compound Yield | 1.6 g/kg (of fresh biomass) | Not specified | [2] |

| Crude this compound Yield | 5.89 mg/g (of plant biomass) | Fermentation at 25 °C for 18 h | [1] |

| Pure this compound Yield | 1.41 mg/g (of plant biomass) | Fermentation at 25 °C for 12 h | [1] |

| Pure this compound Yield | 2.84 mg/g (of plant biomass) | Fermentation at 40 °C for 12 h | [1] |

| This compound Yield | 4.30% (powdered form) | Extraction with 2.0M NaOH | [6] |

Table 2: Kinetic Parameters of β-Glucosidases (from various sources, for reference)

| Enzyme Source | Substrate | Km (mM) | Vmax (μM/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Agrobacterium tumefaciens | Indican | 1.4 | 373.8 | 7.0 | 40 | [7] |

| Sinorhizobium meliloti | Indican | 0.97 | 355.6 | 7.0 | 45 | [8] |

| Sporothrix schenckii | p-NPG | 44.14 | 0.02249 | 5.5 | 45 | [3] |

| Trichoderma koningii | p-NPG | 2.67 | - | 5.0 | 50 | [9] |

| Proteus mirabilis VIT117 | p-NPG* | 0.082 | 5.613 U/ml | 9.0 | 37 | [10] |

*p-Nitrophenyl-β-D-glucopyranoside, a common artificial substrate for β-glucosidase assays.

Experimental Protocols

Protocol for Extraction and Quantification of Indican from Indigofera tinctoria Leaves

This protocol describes the extraction of indican from fresh leaves and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh young leaves of Indigofera tinctoria

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

Deionized water

-

Centrifuge and centrifuge tubes

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

-

Indican standard

Procedure:

-

Sample Preparation: Harvest fresh, young leaves and immediately freeze them in liquid nitrogen to quench enzymatic activity.

-

Extraction: Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle. Weigh approximately 1 g of the powdered leaf tissue into a centrifuge tube. Add 10 mL of 80% methanol and vortex thoroughly.

-

Incubation and Centrifugation: Incubate the mixture at 4°C for 24 hours with occasional shaking. After incubation, centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used. A starting condition of 20% methanol, increasing to 80% methanol over 20 minutes can be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 280 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a standard curve using a pure indican standard of known concentrations. Compare the peak area of the indican from the leaf extract to the standard curve to determine its concentration.

Protocol for β-Glucosidase Activity Assay

This protocol outlines a general method for determining the activity of β-glucosidase from Indigofera tinctoria leaf extracts using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (p-NPG).

Materials:

-

Fresh young leaves of Indigofera tinctoria

-

Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 1 mM EDTA and 5 mM β-mercaptoethanol)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

p-Nitrophenyl-β-D-glucopyranoside (p-NPG) solution (e.g., 10 mM in extraction buffer)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest fresh, young leaves and freeze them in liquid nitrogen.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Add the extraction buffer to the powdered tissue (e.g., 1:3 w/v) and homogenize.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing 50 µL of the enzyme extract and 400 µL of the extraction buffer. Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the p-NPG solution.

-

Incubate the reaction for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 500 µL of the stop solution. The addition of the alkaline solution will develop a yellow color due to the formation of p-nitrophenol.

-

-

Measurement: Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

Calculation of Activity: Use a standard curve of p-nitrophenol to determine the amount of product formed. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Visualizations

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for this compound production.

Caption: The core biosynthetic pathway of this compound in Indigofera tinctoria.

Caption: A generalized experimental workflow for the production and analysis of this compound.

References

- 1. Effect of different physico-chemical parameters for natural this compound production during fermentation of Indigofera plant biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijret.org [ijret.org]

- 5. slowfiberstudios.com [slowfiberstudios.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Purification and Characterization of an Indican-hydrolyzing β-glucosidase from Agrobacterium tumefaciens | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. A method of purification, identification and characterization of β-glucosidase from Trichoderma koningii AS3.2774 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical and Ethnobotanical Applications of Indigo Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Ancient Dye to Modern Pharmacological Probe

For millennia, the deep blue pigment extracted from various plant species, collectively known as indigo, has been a cornerstone of textile dyeing across civilizations. The name itself is derived from the Greek indikón, meaning "Indian," reflecting India's ancient role as a primary supplier to the Greco-Roman world.[1] Historically, plants from the genera Indigofera (especially Indigofera tinctoria), Isatis (woad), and Polygonum have been the principal sources.[1][2]

Beyond its celebrated role in coloration, this compound possesses a rich and parallel history in traditional medicine. In Traditional Chinese Medicine (TCM), where it is known as Qing Dai, and in Ayurvedic practices, preparations from this compound-bearing plants have been used to treat a wide spectrum of ailments.[2][3][4] These ethnobotanical applications, once based on empirical observation, are now being investigated through modern pharmacology, revealing a host of bioactive molecules with significant therapeutic potential. This guide provides a technical overview of the historical medicinal uses of this compound, its key chemical constituents, quantified pharmacological activities, and the experimental protocols required for its study, with a focus on its application in drug discovery and development.

Ethnobotanical and Traditional Medicinal Applications

The medicinal use of this compound-producing plants is documented across Asia and Africa. The applications are diverse, leveraging the purported anti-inflammatory, antimicrobial, and detoxifying properties of the plant extracts.[4][5]

Key Traditional Uses of Indigofera tinctoria and Related Species:

-

Inflammatory and Skin Conditions: Used topically as an ointment or paste for skin diseases, wounds, ulcers, hemorrhoids, eczema, and psoriasis.[6][7][8] In TCM, a preparation called this compound naturalis is frequently used for these conditions.[2][8]

-

Nervous System Disorders: Leaf extracts have been traditionally used to treat epilepsy, nervous disorders, and to provide sedative effects.[6][9]

-

Respiratory Ailments: Employed in remedies for asthma and chronic bronchitis.[6][7][9]

-

Metabolic and Organ-Related Disorders: Infusions have been used for complaints related to the liver, kidney, and spleen.[6][7][9] Some traditions in Burkina Faso and Sri Lanka use it to manage diabetes.[8]

-

Antidote and Antimicrobial: A root infusion is traditionally used as an antidote for snakebites and scorpion stings.[6][7] It has also been applied for gonorrhea and syphilis.[6][7] In Japan, samurai historically wore this compound-dyed clothing under their armor to help prevent wound infections.[5]

-

Other Uses: Preparations have been used for fever, stomach pain, to promote hair growth, and as a prophylactic for rabies.[6][7][9]

Phytochemistry of this compound-Producing Plants

The therapeutic effects of indigoferous plants are attributable to a complex mixture of bioactive compounds. The primary molecules of interest are the indigoids, but other classes of compounds also contribute significantly to the plant's pharmacological profile.

-

Indigoid Precursors: The characteristic blue dye is not present in the living plant. Instead, the leaves contain colorless, water-soluble glycosides. The most common precursor is indican (indoxyl-β-D-glucoside).[1][10] Some species, like woad (Isatis tinctoria), also contain isatan B (indoxyl-5-ketogluconate).[10][11] Enzymatic or chemical hydrolysis of these precursors yields indoxyl , which upon exposure to air, undergoes oxidative dimerization to form the water-insoluble This compound (indigotin).[1]

-

Key Bioactive Indigoids:

-

This compound (Indigotin): The principal blue pigment.

-

Indirubin: A red-violet isomer of this compound, formed during the same oxidative process. Indirubin is often considered the major pharmacologically active component, particularly for its anti-inflammatory and anti-cancer properties.[8][9][12]

-

Isatin: An endogenous indole that has been investigated for a range of neuropsychopharmacological and cytotoxic activities.

-

-

Other Phytochemicals: The genus Indigofera is rich in other secondary metabolites, including flavonoids, terpenoids, rotenoids, and alkaloids, which exhibit a wide range of biological activities such as antimicrobial, cytotoxic, and antioxidant effects.[9][13][14][15][16]

Quantitative Phytochemical Analysis

Quantitative analysis is critical for standardizing extracts and understanding the relationship between chemical composition and biological activity. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

Table 1: Quantitative Analysis of this compound Precursors in Plant Leaves (Data sourced from Gilbert et al., 2004)[11][17][18]

| Plant Species | Precursor | Concentration (mg/g of frozen leaf tissue) |

| Isatis tinctoria | Indican | 1.8 |

| Isatan B | 10.1 | |

| Isatis indigotica | Indican | 1.9 |

| Isatan B | 4.8 | |

| Polygonum tinctorium | Indican | 1.7 |

| Isatan B | Not Detected |

Table 2: Indigoid Content in Commercial this compound naturalis Samples (Data sourced from Köhler et al., 2018)[19]

| Sample Origin | This compound Content (%) | Indirubin Content (%) |

| Commercial Sample 1 | 1.1% - 1.4% | 0.16% - 0.37% |

| Commercial Sample 2 | 2.0% | 0.13% |

Table 3: Yield of this compound Dye from Indigofera tinctoria Leaves via Alkaline Extraction (Data sourced from Tijani et al., 2021)[20]

| NaOH Concentration | Percentage Yield of this compound Powder (%) |

| 2.0 M | 4.30% |

| 3.0 M | 3.61% |

| 4.0 M | 3.39% |

Pharmacological Activities and Mechanisms of Action

Modern scientific investigation has substantiated many of the traditional medicinal claims, particularly concerning the anti-inflammatory effects of indirubin.

-

Anti-inflammatory Activity: Indirubin and its analogs are potent inhibitors of several key inflammatory signaling pathways. They have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as IL-1β, IL-6, and TNF-α.[21][22][23]

-

Mechanism of Action: The anti-inflammatory effects of indirubin are mediated through the downregulation of multiple signaling cascades:

-

NF-κB Pathway: Indirubin inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its nuclear translocation and the subsequent transcription of inflammatory genes.[22][23]

-

MAPK Pathway: It suppresses the phosphorylation of key mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[23][24]

-

EGFR/SRC/PI3K Pathway: Recent studies show indirubin targets the Epidermal Growth Factor Receptor (EGFR) and SRC kinase, which in turn inhibits the downstream PI3K/AKT pathway, a critical regulator of inflammation and cell survival.[24]

-

-

Cytotoxic and Anti-Cancer Activity: Indirubin is a well-known inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK3β), contributing to its anti-proliferative effects.[12] It has been clinically investigated for treating chronic myelocytic leukemia.[25] Rotenoids and flavanones isolated from Indigofera spicata have also demonstrated potent cytotoxic activity against human cancer cell lines.[26]

-

Antioxidant and Hepatoprotective Effects: Extracts from Indigofera tinctoria have shown antioxidant, free-radical scavenging, and liver-protective activities in animal studies.[3][9][14]

Visualization of Indirubin's Anti-Inflammatory Signaling Pathway

Caption: Indirubin inhibits LPS-induced inflammation via multiple signaling pathways.

Key Experimental Methodologies

Protocol for Extraction and Isolation of this compound Pigments

This protocol provides a general methodology for extracting this compound and indirubin from fresh plant leaves, based on traditional methods and modern lab adaptations.[1][2][25][27]

-

Harvesting and Maceration: Harvest fresh leaves from species like Indigofera tinctoria or Persicaria tinctoria. Chop the plant material into small pieces.

-

Hydrolysis (Fermentation): Submerge the chopped leaves in water (e.g., a 1:10 plant-to-water ratio) in a non-reactive vessel.[27] Allow the mixture to ferment for 12-24 hours at ambient temperature. During this stage, endogenous enzymes hydrolyze the indican precursor into indoxyl and glucose.[1][25]

-

Alkalization: Filter out the solid plant material. To the remaining liquid, slowly add an alkali such as calcium hydroxide (slaked lime) or sodium hydroxide to raise the pH to approximately 11-12.[27] This alkaline environment facilitates the subsequent oxidation step.

-

Oxidation (Aeration): Vigorously agitate or aerate the alkaline solution by blowing air through it.[25][27] The dissolved indoxyl molecules will oxidatively dimerize. This process is visually indicated by a color change from greenish-yellow to a deep blue as the insoluble this compound pigment forms.

-

Precipitation and Collection: Allow the insoluble pigment to precipitate and settle at the bottom of the vessel. This can take several hours.

-

Washing and Drying: Decant the supernatant liquid. Wash the collected pigment paste several times with water to remove excess alkali and other water-soluble impurities. Press the paste into cakes and allow them to dry completely. The final product is a hard, dark blue solid that can be ground into a powder.

-

Purification (for Indirubin): For isolating indirubin, solvent extraction can be used. Since indirubin has higher solubility in solvents like methanol or chloroform compared to this compound, the crude powder can be subjected to Soxhlet extraction or continuous solvent extraction to separate the components.[25][28]

Protocol for Quantitative Analysis of this compound Precursors by HPLC

This method is adapted from the protocol described by Gilbert et al. (2004) for the analysis of indican and isatan B.[11]

-

Sample Preparation: Flash-freeze fresh plant leaves in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered leaf tissue (e.g., 100 mg) with deionized water (e.g., 1 mL) by vortexing and sonication. Centrifuge the sample to pellet solid debris and collect the supernatant.

-

HPLC System and Column: Use a high-performance liquid chromatography system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD). A reverse-phase C18 column (e.g., 100 mm length) is appropriate for separation.

-

Mobile Phase and Gradient: Employ a multi-step gradient elution. For example, a mobile phase consisting of acetonitrile and water (with a small amount of an acid modifier like oxalic or formic acid) can be used. A typical gradient might run from 5% to 50% acetonitrile over 20-30 minutes.

-

Detection and Quantification: Identify peaks by comparing retention times with those of purified standards for indican and isatan B. Quantify the compounds by creating a standard curve from known concentrations of the standards and integrating the peak areas of the samples.

-

Data Expression: Express the final concentration as mg of precursor per gram of fresh or dry weight of the plant tissue.

Visualization of Experimental Workflow

Caption: Experimental workflow from plant material to bioactivity analysis.

Conclusion and Future Directions

The journey of this compound from a ubiquitous dye to a subject of intense pharmacological research underscores the value of ethnobotany in modern drug discovery. While historically prized for its color, the true therapeutic potential lies in its complex phytochemistry, particularly the isomer indirubin. The well-documented anti-inflammatory and cytotoxic mechanisms of indirubin, targeting fundamental signaling pathways like NF-κB and MAPK, present a compelling case for its development as a lead compound.

For researchers and drug development professionals, the challenge lies in overcoming the poor bioavailability of these lipophilic compounds and optimizing their structure for enhanced efficacy and target specificity.[12] Future research should focus on the synergistic effects of the various phytochemicals within crude extracts, the development of novel delivery systems, and the continued exploration of the diverse Indigofera genus for new bioactive molecules. The rich history of this compound serves as a potent reminder that nature's palette contains not only vibrant colors but also sophisticated chemical solutions to complex biological problems.

References

- 1. This compound dye - Wikipedia [en.wikipedia.org]

- 2. From natural dye to herbal medicine: a systematic review of chemical constituents, pharmacological effects and clinical applications of this compound naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. kokorocares.com [kokorocares.com]

- 6. bepls.com [bepls.com]

- 7. pfaf.org [pfaf.org]

- 8. researchgate.net [researchgate.net]

- 9. doc-developpement-durable.org [doc-developpement-durable.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of this compound and this compound precursors in leaves of Isatis spp. and Polygonum tinctorium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phytopharmacyresearch.com [phytopharmacyresearch.com]

- 14. acgpubs.org [acgpubs.org]

- 15. [PDF] Phytochemistry and Pharmacology of Genus Indigofera: A Review | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Analysis of this compound and this compound Precursors in Leaves of Isatis spp. and Polygonum tinctorium | Semantic Scholar [semanticscholar.org]

- 18. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Extraction, Chemical Modification and Characterization of this compound Dye from Indigofera Tinctoria Leaves and Its Application on Cotton Fabric [ideas.repec.org]

- 21. Indirubin-3-monoxime exhibits anti-inflammatory properties by down-regulating NF-κB and JNK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indirubin improves antioxidant and anti-inflammatory functions in lipopolysaccharide-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Indirubin Inhibits LPS-Induced Inflammation via TLR4 Abrogation Mediated by the NF-kB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages [frontiersin.org]

- 25. thaiscience.info [thaiscience.info]

- 26. Bioactive Constituents of Indigofera spicata - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural this compound Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A Continuous Extraction Protocol for the Characterisation of a Sustainably Produced Natural this compound Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of indigotin and indirubin

An In-depth Technical Guide to the Spectroscopic Characterization of Indigotin and Indirubin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigotin and its isomer, indirubin, are prominent members of the indigoid family of compounds, historically significant as dyes and increasingly recognized for their diverse pharmacological activities, including kinase inhibition.[1] A precise and comprehensive structural and electronic characterization is paramount for quality control, mechanistic studies, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the core spectroscopic techniques—UV-Visible, Fluorescence, Raman, and Nuclear Magnetic Resonance (NMR)—used to characterize and differentiate these two isomers. It includes a summary of key quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Introduction: The Isomeric Relationship

Indigotin and indirubin share the same molecular formula (C₁₆H₁₀N₂O₂) and molecular weight (262.27 g/mol ), but differ in the connectivity of their two indole-based monomer units.[2] Indigotin is the symmetric dimer formed by a bond between the 2-positions of two indoxyl precursors. In contrast, indirubin is the asymmetric isomer resulting from the condensation of one indoxyl molecule with one isatin molecule, creating a 2,3'-linkage.[3][4] This structural difference leads to distinct electronic and vibrational properties, which can be effectively probed using various spectroscopic methods.

Caption: Biosynthetic pathways for Indigotin and Indirubin.

Spectroscopic Data

The distinct molecular structures of indigotin and indirubin give rise to unique spectroscopic signatures. This section summarizes the key quantitative data obtained from UV-Visible, Fluorescence, Raman, and NMR spectroscopy.

UV-Visible and Fluorescence Spectroscopy

UV-Visible absorption spectroscopy reveals differences in the π-electron systems of the isomers. The more conjugated and planar structure of indigotin results in a longer maximum absorption wavelength (λmax) compared to indirubin.[2][5] Fluorescence spectroscopy further distinguishes them, with indigotin typically exhibiting a stronger fluorescence peak.[6]

Table 1: UV-Visible Absorption and Fluorescence Data

| Compound | Technique | λmax (nm) | Solvent/Conditions |

| Indigotin | UV-Vis Abs. | 590 - 640 | General[1] |

| ~616 | Acetone/Water[7] | ||

| Fluorescence | ~486 | Experimental[6] | |

| Indirubin | UV-Vis Abs. | 500 - 560 | General[1] |

| Fluorescence | ~412 | Experimental[6] |

Vibrational Spectroscopy (Raman)

Raman spectroscopy is a powerful non-destructive technique for identifying indigoids. The spectra show characteristic intense peaks corresponding to the vibrational modes of the molecules. The differences in symmetry and bond arrangements between indigotin and indirubin lead to distinguishable Raman spectra.[8][9]

Table 2: Characteristic Raman Peaks

| Compound | Wavenumber (cm⁻¹) | General Assignment |

| Indigotin | ~1575 | Ring Stretching (C=C, C=O)[8][9] |

| ~545 | In-plane Bending[8][9] | |

| ~253 | Skeletal Deformation[8][9] | |

| Indirubin | ~1690 | C=O Stretching |

| ~1585 | Ring Stretching | |

| ~1330 | N-H Bending |

Note: Peak positions can vary slightly based on the sample matrix and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Due to its poor solubility, indigotin is often analyzed in its reduced, soluble "leuco" form.[10] Indirubin, being more soluble in solvents like dimethyl sulfoxide (DMSO), can be analyzed directly.[10] The asymmetry of indirubin results in a more complex NMR spectrum compared to the symmetric indigotin.[1]

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| Indirubin | ¹H | ~11.0 | N-H |

| ¹H | ~10.9 | N'-H | |

| ¹H | ~8.7 | H-4 | |

| ¹³C | ~186 | C=O (Isatin moiety) | |

| ¹³C | ~169 | C=O (Indoxyl moiety) | |

| Leuco-Indigotin | ¹³C | ~139.1 | C-8 (bridging C) |

| ¹³C | ~138.5 | C-9 (bridging C) | |

| ¹³C | ~114.2 | C-7 |

Note: NMR data is highly dependent on solvent, temperature, and concentration. The values presented are approximate and for illustrative purposes.

Experimental Workflow and Protocols

A standardized workflow is crucial for obtaining reproducible spectroscopic data. The following diagram and protocols outline the key steps for the characterization of indigotin and indirubin.

Caption: General experimental workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol

-

Sample Preparation : Due to low aqueous solubility, dissolve samples in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.[11] For indigotin, chloroform extraction may be necessary.[12][13] Prepare a dilute stock solution and create serial dilutions to find a concentration within the linear range of the spectrophotometer (typically absorbance < 1.0).

-

Instrumentation : Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition :

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Scan the sample solution over a range of 200-800 nm.[3]

-

Identify the wavelength of maximum absorbance (λmax).

-

Raman Spectroscopy Protocol

-

Sample Preparation : Samples can often be analyzed directly as solid powders with minimal preparation.

-

Instrumentation : A Raman microscope is typically used.

-

Data Acquisition :

-

Select an appropriate laser excitation wavelength (e.g., 532 nm).[14] Note that fluorescence interference can be an issue, and selecting a different laser (e.g., 785 nm) may be necessary to mitigate this.

-

Set laser power to a low level (e.g., <10 mW) to avoid sample degradation.[14]

-

Acquire spectra over a typical Raman shift range of 100-1800 cm⁻¹.[6]

-

Co-add multiple scans to improve the signal-to-noise ratio.[14]

-

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Indirubin : Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]

-

Indigotin : Due to insolubility, convert to the leuco-indigotin form. This can be done directly in an NMR tube by adding the solid to D₂O and then adding sodium dithionite and sodium hydroxide under an inert atmosphere at an elevated temperature.[10]

-

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C spectrum. Techniques like DEPT can aid in identifying carbon types.

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural assignment, especially for novel derivatives.

-

Conclusion

The spectroscopic techniques outlined in this guide provide a robust analytical toolkit for the characterization and differentiation of indigotin and indirubin. UV-Visible and fluorescence spectroscopy offer rapid methods for distinguishing the isomers based on their electronic properties. Raman spectroscopy provides a specific vibrational fingerprint for non-destructive identification. Finally, NMR spectroscopy delivers definitive structural elucidation through the precise mapping of atomic environments. By employing these methods with rigorous experimental protocols, researchers and drug development professionals can ensure the identity, purity, and quality of these biologically significant compounds.

References

- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]

- 2. Molecular Structures and Spectral Properties of Natural Indigo and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Indirubin as a red hair Colourant from Indigofera tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tekhelet.com [tekhelet.com]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. mdpi.com [mdpi.com]

- 13. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for Blue Gold: A Technical Guide to the Discovery and Engineering of Indigo-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

The iconic blue of indigo, a dye steeped in history, is undergoing a modern renaissance. Driven by the need for sustainable and environmentally benign manufacturing processes, researchers are turning to the microbial world to unlock novel methods of this compound production. This technical guide delves into the core of this exciting field, providing an in-depth overview of the discovery of novel this compound-producing microorganisms, the metabolic pathways they employ, and the experimental protocols necessary to harness their biosynthetic capabilities. We present a comprehensive look at the quantitative data, detailed methodologies, and the intricate signaling and experimental workflows that are paving the way for a new era of bio-indigo.

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies on microbial this compound production. This allows for a clear comparison of different microbial systems, the substrates they utilize, and the resulting this compound yields.

| Microorganism Strain | Key Enzyme(s) | Substrate(s) | Fermentation Conditions | This compound Titer (mg/L) | Source |

| Escherichia coli (Engineered) | Naphthalene Dioxygenase (NDO) | Glucose | Fed-batch cultivation, 30°C | 12,000 | [1] |

| Pseudomonas putida HI201 (Engineered) | Tryptophanase (tnaA), Flavin-containing Monooxygenase (FMO) | Tryptophan (15 mM) | Fed-batch fermentation, 30°C, 200 rpm | 1,310 | |

| Escherichia coli (Engineered) | Styrene Monooxygenase (styAB), Malate Dehydrogenase (mdh) | Tryptophan (2.0 g/L) | 24 h fermentation | 787.25 | [2][3] |

| Escherichia coli ABT (Engineered) | Styrene Monooxygenase (StyAB), Tryptophanase (TnaA) | Tryptophan (1.2 g/L) | - | 530 | [4] |

| Escherichia coli ABP (Engineered) | Styrene Monooxygenase (StyAB), Chaperone (groES-groEL) | Tryptophan (1.2 g/L) | - | 550 | [4][5] |

| Acinetobacter sp. ST-550 | Multicomponent Phenol Hydroxylase | Indole | - | 292 | [6] |

| Escherichia coli (Engineered) | Flavin-containing Monooxygenase (FMO) | Tryptophan | 24 h cultivation in flask | 662 | [7] |

| Escherichia coli (Engineered Co-culture) | Modular pathway | Renewable carbon substrates | Step-wise modification | 104.3 | |

| Synechocystis sp. PCC6803 (Engineered) | Flavin-containing Monooxygenase (mFMO) | Indole | Light-driven biotransformation | 112 | |

| Escherichia coli (Engineered) | Naphthalene Dioxygenase (NDO) | Tryptophan | Shaking flask | 291 | |

| Escherichia coli (Engineered) | Naphthalene Dioxygenase (NDO) | Tryptophan | 5-L fermenter (optimized) | 1,926 |

Metabolic and Experimental Workflows

To visually represent the complex processes involved in microbial this compound production, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and engineering of this compound-producing microorganisms.

Protocol 1: Screening for Novel this compound-Producing Microorganisms from Soil

-

Sample Collection: Collect soil samples from diverse environments, such as industrial sites with a history of aromatic compound contamination or areas with dense vegetation.

-

Enrichment Culture: In a 250 mL flask, add 10 g of soil to 100 mL of a minimal salt medium supplemented with 1 g/L of indole or tryptophan as the sole carbon and nitrogen source. Incubate at 30°C with shaking at 150 rpm for 5-7 days.

-

Isolation: Perform serial dilutions of the enrichment culture in sterile saline (0.85% NaCl). Plate 100 µL of each dilution onto agar plates of the same minimal salt medium. Incubate the plates at 30°C for 3-5 days.

-

Primary Screening: Visually inspect the plates for colonies that develop a blue pigmentation.

-

Secondary Screening: Pick the blue-pigmented colonies and inoculate them into 50 mL of liquid minimal salt medium containing 1 g/L of indole or tryptophan. Incubate at 30°C with shaking at 150 rpm for 48-72 hours.

-

This compound Extraction and Quantification:

-

Centrifuge 1 mL of the culture at 10,000 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex vigorously to extract the this compound.

-

Centrifuge again to pellet the cell debris.

-

Measure the absorbance of the supernatant at 610 nm. Quantify the this compound concentration using a standard curve prepared with pure this compound.

-

-

Identification: Identify the positive isolates through 16S rRNA gene sequencing.

Protocol 2: Construction of a Recombinant this compound-Producing E. coli

-

Gene Amplification: Amplify the gene of interest (e.g., naphthalene dioxygenase) from the genomic DNA of a known this compound-producing microorganism using PCR with primers containing appropriate restriction sites.

-

Vector and Insert Preparation: Digest both the amplified gene and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes. Purify the digested products using a gel extraction kit.

-

Ligation: Ligate the digested gene into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli expression host strain (e.g., BL21(DE3)).

-

Selection: Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for the expression vector. Incubate overnight at 37°C.

-

Verification:

-

Perform colony PCR on the resulting colonies to confirm the presence of the insert.

-

Isolate the plasmid DNA from positive colonies and perform restriction digestion to verify the insert size.

-

Sequence the insert to confirm its identity and correct orientation.

-

-

Expression and this compound Production:

-

Inoculate a single verified colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth and grow to an OD600 of 0.6-0.8.

-

Induce gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Add tryptophan or indole to the culture medium.

-

Incubate at a lower temperature (e.g., 20-30°C) for 24-48 hours to allow for proper protein folding and this compound production.

-

Monitor for the development of a blue color and quantify the this compound produced as described in Protocol 1.

-

Protocol 3: Purification of this compound from Bacterial Culture

-

Cell Harvesting: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells containing the this compound.

-

Washing: Resuspend the cell pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual medium components.

-

Cell Lysis: Resuspend the washed cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and lyse the cells using sonication or a French press.

-

This compound Precipitation: Centrifuge the lysate at 12,000 x g for 20 minutes to pellet the crude this compound.

-

Solvent Extraction:

-

Resuspend the crude this compound pellet in a small volume of a suitable organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the this compound.

-

Centrifuge to remove insoluble cell debris.

-

-

Recrystallization:

-

Transfer the this compound-containing supernatant to a clean flask.

-

Add a non-solvent, such as water, dropwise until this compound begins to precipitate.

-

Allow the solution to stand at 4°C overnight to complete the crystallization.

-

-

Final Collection and Drying: Collect the purified this compound crystals by filtration and wash with a small amount of cold non-solvent. Dry the crystals under vacuum.

Conclusion

The discovery and engineering of this compound-producing microorganisms represent a significant step towards sustainable and environmentally friendly chemical production. The methodologies outlined in this guide provide a framework for researchers to explore the vast microbial diversity for novel biocatalysts and to engineer robust microbial cell factories for high-yield this compound biosynthesis. The continued advancement in synthetic biology and metabolic engineering holds the promise of making bio-indigo a commercially viable and ecologically responsible alternative to its synthetic counterpart, truly making it the "blue gold" of the bio-economy.

References

- 1. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]

- 2. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase [mdpi.com]

- 3. A Combinational Optimization Method for Efficient Production of this compound by the Recombinant Escherichia coli with Expression of Monooxygenase and Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone [agris.fao.org]

- 6. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Geochemical Analysis of Historical Indigo Pigments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core geochemical analysis techniques used to investigate historical indigo pigments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the methodologies for identifying this compound, determining its provenance, and quantifying its key chemical components. This guide delves into the intricate chemistry of historical this compound and presents a suite of analytical protocols for its characterization.

Introduction to Historical this compound Pigments

This compound, a deep blue pigment with the chemical formula C₁₆H₁₀N₂O₂, has been used for millennia, sourced from a variety of plants, most notably from the Indigofera genus.[1][2] The primary coloring principle is indigotin. Natural this compound is a complex mixture containing not only indigotin but also isomers like indirubin, which imparts a reddish hue, and other minor components such as this compound brown, this compound gluten, and various flavonoids.[3] The specific composition of these components can provide valuable clues about the pigment's botanical origin and the historical production processes employed.

The precursor to this compound in plants is indican, a colorless, water-soluble glycoside.[4] Through a process of fermentation and oxidation, indican is hydrolyzed to indoxyl, which then dimerizes to form the insoluble this compound pigment.[1] The analysis of historical this compound, therefore, involves the identification of these primary and secondary compounds to reconstruct the story of the pigment's origin and use.

Core Analytical Techniques and Protocols

A multi-analytical approach is often necessary for the comprehensive characterization of historical this compound pigments.[5][6] This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the various chemical constituents.

Chromatographic Techniques

Chromatography is essential for separating the complex mixture of compounds found in historical this compound samples.

2.1.1. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

HPLC-MS is a powerful tool for the separation and identification of indigoids and flavonoids.[5]

Experimental Protocol: HPLC-MS Analysis of Indigoids and Flavonoids

-

Sample Preparation: Extraction .[5]

-

Excise a small, representative sample from the historical artifact (e.g., textile fiber, paint chip).

-

Prepare an extraction solvent mixture of methanol, acetone, and 4 mM oxalic acid in LC-MS grade water in a 3:3:4 ratio.

-

Immerse the sample in the extraction solvent and sonicate for a specified period to ensure efficient extraction of the target analytes.

-

Centrifuge the sample to pellet any solid material.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Instrumentation and Conditions .[5]

-

Chromatographic Column: 100 mm reverse-phase C18 column.

-

Mobile Phase: A multi-step gradient of acetonitrile in water.

-

Initial: 5% acetonitrile

-

Ramp to 50% acetonitrile

-

Ramp to 80% acetonitrile

-

Ramp to 100% acetonitrile

-

-

Flow Rate: As per instrument manufacturer's recommendation for the column diameter.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection .

-

Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative ion modes to detect a wider range of compounds.

-

Collision Induced Energy: 35 eV (can be optimized for specific target molecules).

-

Data Analysis: Identify compounds based on their retention times and mass-to-charge ratios (m/z), and by comparing their fragmentation patterns with known standards or spectral libraries.

-

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is necessary to make it amenable to GC-MS analysis.[6][7] This technique is particularly useful for identifying indigotin and its degradation products.[1]

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Derivatization .[6][7]

-

Place a small sample in a reaction vial.

-

Add a silylating agent, such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.

-

Heat the vial to the recommended temperature for the derivatization reaction to proceed to completion. This process creates volatile trimethylsilyl (TMS) derivatives of the this compound molecules.

-

Alternatively, use m-(trifluoromethyl)-phenyltrimethylammonium hydroxide (TMTFTH) for extraction and derivatization.[1]

-

-

Instrumentation and Conditions .

-

GC Column: A non-polar or semi-polar capillary column is typically used.

-

Injector Temperature: Set to a temperature that ensures the volatilization of the derivatized analytes without causing thermal degradation.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the different components of the sample based on their boiling points.

-

Carrier Gas: Helium or hydrogen.

-

-